2-(6-Chloropyridin-2-yl)-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloropyridin-2-yl)-2-hydroxyacetic acid is an organic compound belonging to the pyridine family It is characterized by the presence of a chlorinated pyridine ring and a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-2-yl)-2-hydroxyacetic acid can be achieved through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation. Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogen-metal exchange reactions due to their efficiency and scalability. The use of palladium-catalyzed cross-coupling reactions is also common in industrial settings, as these reactions offer high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridin-2-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(6-Chloropyridin-2-yl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridin-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridin-2-yl)methanamine: A related compound with a chlorinated pyridine ring and an amine group instead of the hydroxyacetic acid moiety.
Fluoropyridines: Compounds with fluorine atoms on the pyridine ring, which exhibit different chemical and biological properties compared to chlorinated pyridines.
Uniqueness
2-(6-Chloropyridin-2-yl)-2-hydroxyacetic acid is unique due to its specific combination of a chlorinated pyridine ring and a hydroxyacetic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H6ClNO3 |
---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
2-(6-chloropyridin-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H6ClNO3/c8-5-3-1-2-4(9-5)6(10)7(11)12/h1-3,6,10H,(H,11,12) |
InChI Key |
PXBMGSWRFVEZOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.